molecular formula C13H17ClOP+ B14486400 [2-(1-Chlorocyclopentyl)ethyl](oxo)phenylphosphanium CAS No. 63712-92-5

[2-(1-Chlorocyclopentyl)ethyl](oxo)phenylphosphanium

Cat. No.: B14486400
CAS No.: 63712-92-5
M. Wt: 255.70 g/mol
InChI Key: GUEQQXVVUGWWOK-UHFFFAOYSA-N
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Description

2-(1-Chlorocyclopentyl)ethylphenylphosphanium: is a chemical compound with the molecular formula C₁₃H₁₇ClOP It is characterized by the presence of a chlorocyclopentyl group attached to an ethyl chain, which is further connected to an oxo-phenylphosphanium group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chlorocyclopentyl)ethylphenylphosphanium involves the reaction of cyclopentanone with ethylphenylphosphine in the presence of a chlorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Chlorocyclopentyl)ethylphenylphosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorocyclopentyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 2-(1-Chlorocyclopentyl)ethylphenylphosphanium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for developing new synthetic methodologies .

Biology: The compound’s potential biological activity is of interest for studying enzyme interactions and cellular processes. It may serve as a probe in biochemical assays to investigate specific pathways .

Medicine: In medicine, research is ongoing to explore the compound’s potential therapeutic applications. Its ability to interact with biological targets suggests it could be a candidate for drug development .

Industry: Industrially,

Properties

CAS No.

63712-92-5

Molecular Formula

C13H17ClOP+

Molecular Weight

255.70 g/mol

IUPAC Name

2-(1-chlorocyclopentyl)ethyl-oxo-phenylphosphanium

InChI

InChI=1S/C13H17ClOP/c14-13(8-4-5-9-13)10-11-16(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2/q+1

InChI Key

GUEQQXVVUGWWOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC[P+](=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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